2,3,3-Trimethylbutane-1-sulfonamide
Description
Overview of the Sulfonamide Functional Group and Its Significance in Organic Chemistry
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NR₂), is a cornerstone of modern organic chemistry. nih.gov This moiety is not only a key structural element in a vast array of pharmaceuticals but also serves as a valuable building block in organic synthesis. ekb.eg The sulfur atom in a sulfonamide is tetrahedral, and the strong electron-withdrawing nature of the sulfonyl group significantly influences the acidity of the N-H protons, making them amenable to a variety of chemical transformations. researchgate.net This electronic feature also contributes to the stability and conformational rigidity of the sulfonamide linkage, which can be crucial for molecular recognition and biological activity. chembk.com
Structural Features and Classification of Alkyl Sulfonamides, with Emphasis on Branched Analogs
Sulfonamides can be broadly classified based on the nature of the substituents attached to the sulfur and nitrogen atoms. When the sulfur atom is bonded to an alkyl group, the resulting compounds are known as alkyl sulfonamides. These can be further categorized as primary, secondary, or tertiary, depending on the number of substituents on the nitrogen atom.
2,3,3-Trimethylbutane-1-sulfonamide is a primary alkyl sulfonamide with a highly branched alkyl group attached to the sulfur atom. This branching, specifically the presence of a t-butyl group adjacent to a chiral center, introduces significant steric bulk around the sulfonyl group. This steric hindrance can influence the compound's physical properties, such as its crystalline nature and solubility, as well as its reactivity in synthetic transformations. mdpi.com Studies on related branched sulfonamides suggest that such structural features can also impact pharmacokinetic properties in a medicinal chemistry context.
Historical and Current Relevance of Sulfonamide Scaffolds in Chemical Synthesis and Drug Discovery
The journey of sulfonamides in science began with the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, which was metabolized in the body to the active agent sulfanilamide. mdpi.com This breakthrough ushered in the era of sulfa drugs, the first class of systemic antibacterial agents. nih.gov Over the decades, the applications of sulfonamides have expanded dramatically, leading to the development of diuretics, anticonvulsants, anti-inflammatory agents, and antiviral drugs. ekb.eg
In chemical synthesis, the sulfonamide group is a versatile tool. It can be used as a protecting group for amines, and its derivatives are key intermediates in a multitude of organic reactions. acs.org The development of novel synthetic methodologies for the formation of the S-N bond continues to be an active area of research, with recent advancements focusing on more efficient and environmentally benign processes. thieme-connect.com
Specific Research Gaps and Objectives for this compound within the Broader Sulfonamide Landscape
Despite the extensive research into sulfonamides, a detailed investigation into this compound appears to be a noticeable gap in the scientific literature. While its precursor, 2,3,3-trimethylbutane-1-sulfonyl chloride, is commercially available and its synthesis from 2,3,3-trimethylbutane via chlorosulfonation is known, dedicated studies on the corresponding sulfonamide are scarce.
This lack of specific data presents several research objectives:
Detailed Synthesis and Characterization: A thorough investigation into the optimal conditions for the synthesis of this compound from its sulfonyl chloride and ammonia (B1221849) is warranted. Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide a definitive structural and physicochemical profile.
Exploration of Chemical Reactivity: The steric hindrance imposed by the 2,3,3-trimethylbutyl group may lead to unique reactivity patterns. Studies exploring its N-alkylation, N-arylation, and other derivatization reactions could reveal novel synthetic pathways and generate a library of new compounds.
Biological Screening: Given the broad biological activities of sulfonamides, this compound and its derivatives represent a collection of unexplored chemical entities. Screening for antimicrobial, anticancer, or other biological activities could uncover potential therapeutic applications. The highly lipophilic and branched alkyl chain may influence cell permeability and target engagement. rsc.org
Physicochemical Property Profiling: A detailed analysis of properties such as pKa, lipophilicity (LogP), and solubility would be invaluable for any future medicinal chemistry applications.
In essence, this compound represents an untapped area within sulfonamide research, offering opportunities for new discoveries in both synthetic methodology and biological application.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1849208-88-3 | bldpharm.com |
| Molecular Formula | C₇H₁₇NO₂S | smolecule.com |
| Molecular Weight | 179.28 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| SMILES | CC(C)(C)C(C)CS(=O)(=O)N | nih.gov |
| InChIKey | JVZGHADEOKRBNV-UHFFFAOYSA-N | nih.gov |
| XLogP3-AA | 1.4 | nih.gov |
| Polar Surface Area | 68.5 Ų | nih.gov |
Note: Some properties are computationally predicted.
Classical Approaches in Sulfonamide Synthesis
Traditional methods for synthesizing sulfonamides have been the bedrock of pharmaceutical and chemical industries for decades. These approaches, while effective, often face limitations, especially when dealing with complex or sterically hindered molecules.
Reaction of Sulfonyl Chlorides with Amines: Principles and Optimization
The most fundamental and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govekb.eg This nucleophilic substitution reaction is straightforward and generally provides good yields of the desired sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Optimization of this reaction often involves the choice of solvent and base. For instance, pyridine (B92270) can act as both a solvent and a base. The optimization of reaction conditions, such as temperature and reaction time, is also crucial to maximize yield and minimize side reactions. A general representation of this reaction is the treatment of a sulfonyl chloride with an amine in the presence of a base like potassium hydroxide. youtube.com
However, the synthesis of sulfonyl chlorides themselves can present challenges. nih.gov Traditional methods for preparing sulfonyl chlorides, such as electrophilic aromatic substitution with chlorosulfonic acid or oxidative chlorination of organosulfur compounds, often require harsh conditions and may not be suitable for substrates with sensitive functional groups. nih.gov Recent advancements have focused on developing milder and more selective methods for sulfonyl chloride synthesis. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols, offering better control over reaction parameters and improved safety. rsc.org Another approach involves the activation of the sulfonamide's NH2 group using a pyrylium (B1242799) salt, enabling the formation of sulfonyl chlorides under mild conditions, which is particularly useful for late-stage functionalization of complex molecules. nih.govd-nb.info
Conventional Pathways for Generating Branched Alkyl Precursors
The synthesis of branched alkyl sulfonamides, such as this compound, requires the corresponding branched alkyl precursors. The generation of these precursors often involves multi-step synthetic sequences. For instance, the synthesis of the 2,3,3-trimethylbutyl group might start from commercially available branched alcohols or halides, which are then converted to the corresponding amine or thiol. These intermediates can then be used to generate the sulfonyl chloride or be reacted with a suitable sulfonylating agent.
Modern Catalytic Strategies in Sulfonamide Formation
To overcome the limitations of classical methods, modern organic synthesis has turned to transition metal catalysis, which offers milder reaction conditions, broader substrate scope, and higher functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions have revolutionized the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are central to sulfonamide synthesis. researchgate.netrsc.org These methods often allow for the direct coupling of amines with aryl or alkyl halides, or the direct introduction of a sulfonyl group.
Palladium catalysts are highly effective for the formation of C-N and C-S bonds. rsc.orgresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides, is a powerful tool for the synthesis of N-arylsulfonamides. princeton.edu Optimization of this reaction has led to the development of highly active and versatile catalyst systems that can tolerate a wide range of functional groups. organic-chemistry.org For example, a palladium-catalyzed method for preparing sulfonamides from arylboronic acids has been developed, which allows for the installation of both the aryl and amine components in a single step. nih.gov
Palladium catalysis is also instrumental in C-S bond formation. rsc.org For instance, palladium nanoparticles have been shown to be efficient catalysts for the sulfonylation of vinyl cyclic carbonates with sodium sulfinates. rsc.org Another palladium-catalyzed process involves the coupling of aryl iodides with a sulfur dioxide surrogate, which can then be converted to a variety of functionalized sulfonamides. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Sulfonamide Synthesis
| Aryl Halide/Precursor | Amine/Sulfur Source | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Aryl Halides | Sulfinamides | Pd₂(dba)₃ / tBuXPhos | N-Aryl Sulfinamides | organic-chemistry.org |
| Arylboronic Acids | SO₂Cl₂ / Amine | Pd(OAc)₂ / Ligand | Aryl Sulfonamides | nih.gov |
| Aryl Iodides | DABSO / Amine | Pd Catalyst | Aryl Sulfonamides | organic-chemistry.org |
This table is interactive. Click on the headers to sort.
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions. nih.gov Nickel catalysts can activate challenging electrophiles and have been successfully applied to the synthesis of sulfonamides. nih.gov For instance, nickel-catalyzed protocols for the cross-coupling of sulfonamides with (hetero)aryl chlorides have been developed, a transformation previously only achievable with palladium catalysis. researchgate.net
Photosensitized nickel catalysis has also been reported for the efficient C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu This method provides access to a broad range of N-aryl and N-heteroaryl sulfonamides. princeton.edu Furthermore, a nickelaelectrocatalyzed cross-coupling amination has been described for the reaction of weak nitrogen nucleophiles, including sulfonamides, with aryl halides. nih.gov
Table 2: Examples of Nickel-Catalyzed Sulfonamide Synthesis
| Electrophile | Nucleophile | Catalyst System | Product | Reference |
|---|---|---|---|---|
| (Hetero)aryl Chlorides | Sulfonamides | (L)NiCl(o-tol) | N-(Hetero)aryl Sulfonamides | researchgate.net |
| Aryl Electrophiles | Sulfonamides | Ni Catalyst / Photosensitizer | N-Aryl Sulfonamides | princeton.edu |
| Aryl Halides | Sulfonamides | Ni Catalyst / Electrolysis | N-Aryl Sulfonamides | nih.gov |
This table is interactive. Click on the headers to sort.
Copper-Catalyzed N-Arylation Approaches
Copper-catalyzed N-arylation, an evolution of the classic Ullmann reaction, represents a vital method for forming carbon-nitrogen bonds, particularly in the synthesis of N-aryl sulfonamides. Modern protocols have been developed to couple aliphatic sulfonamides, such as this compound, with various aryl halides. A significant advancement in this area is the development of ligand-free systems, which simplifies the reaction setup and reduces costs.
In a practical approach for the C-N cross-coupling of aliphatic and aromatic sulfonamides with aryl bromides, a combination of a copper(I) iodide (CuI) catalyst with a cesium carbonate (Cs2CO3) base in a solvent like N,N-dimethylformamide (DMF) has proven effective. nie.edu.sg These reactions are typically conducted at elevated temperatures, for instance, 135 °C, and can accommodate a range of substituted aryl bromides, affording N-arylated products in good to excellent yields without the need for specialized or air-sensitive ligands. nie.edu.sg While early methods often required modified amino acid ligands or stringent inert conditions, these newer ligand-free protocols offer a more experimentally straightforward and economical alternative for synthesizing N-arylated aliphatic sulfonamides. nie.edu.sg
Table 1: Representative Copper-Catalyzed N-Arylation of Sulfonamides
| Sulfonamide | Aryl Halide | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Methane sulfonamide | 4-Bromotoluene | CuI (20 mol%), Cs2CO3 | DMF | 135 | 78 |
| Methane sulfonamide | 1-Bromo-4-methoxybenzene | CuI (20 mol%), Cs2CO3 | DMF | 135 | 75 |
| Methane sulfonamide | 1-Bromo-4-fluorobenzene | CuI (20 mol%), Cs2CO3 | DMF | 135 | 65 |
Data synthesized from a study on ligand-free copper-catalyzed N-arylation. nie.edu.sg
Iridium-Catalyzed Sulfonamidation Techniques
Iridium catalysis has emerged as a powerful tool for forming C-N bonds through direct C-H bond activation and amidation. These techniques offer an atom-economical approach to sulfonamide synthesis by directly functionalizing a C-H bond with a nitrogen source, typically a sulfonyl azide. This method avoids the need for pre-functionalized starting materials.
Iridium complexes, such as [IrCp*Cl2]2, are effective catalysts for the ortho-C-H amidation of arenes using sulfonyl azides as the nitrogen source. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates high efficiency and broad substrate scope, accommodating various directing groups to guide the regioselectivity of the C-H activation. organic-chemistry.org This process is highly tolerant of different functional groups and releases molecular nitrogen as the sole byproduct, highlighting its clean and efficient nature. organic-chemistry.org More recent developments have extended this methodology to the regioselective C-H sulfonamidation of heterocycles, such as 1,2,4-thiadiazoles, using iridium catalysis in water, which further enhances the green credentials of the process. nih.govrsc.org Another innovative approach involves the iridium-catalyzed reductive sulfonamidation of alkynes to produce N-benzylated sulfonamides. nih.gov
Oxidative Coupling Methodologies (e.g., S-N Coupling of Thiols with Amines)
Oxidative coupling strategies provide a direct and efficient pathway to the sulfonamide functional group by forming the S-N bond from readily available thiols and amines. rsc.org This approach streamlines synthesis by avoiding the pre-oxidation of thiols to sulfonyl chlorides.
One environmentally benign method is electrochemical oxidative coupling. This technique uses electricity to drive the transformation, eliminating the need for chemical oxidants or catalysts. nih.govacs.org The reaction can be carried out rapidly, sometimes in as little as five minutes, with hydrogen gas as the only byproduct. nih.govtue.nl The process involves the anodic oxidation of a thiol to a disulfide, which then reacts with an aminium radical intermediate generated from the amine. acs.orgtue.nl Two subsequent oxidation steps of the resulting sulfenamide (B3320178) yield the final sulfonamide. acs.org
Alternatively, chemical oxidants can be employed. A system using dimethyl sulfoxide (B87167) (DMSO) as the terminal oxidant and hydrobromic acid (HBr) as a redox mediator provides a mild and practical method for the oxidative functionalization of thiols to form various sulfonyl derivatives, including sulfonamides. nih.gov This protocol is valued for its use of inexpensive and readily available reagents and its broad substrate scope. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes
The synthesis of sulfonamides is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and improvement of energy efficiency. researchgate.netingentaconnect.com A key focus has been the replacement of volatile organic solvents with more sustainable alternatives.
Facile and environmentally friendly protocols have been developed that utilize water as the reaction medium. rsc.org These methods often proceed under dynamic pH control, using equimolar amounts of starting materials and avoiding organic bases, with product isolation simplified to filtration after acidification. rsc.org Other sustainable solvents, such as ethanol, glycerol, and deep eutectic solvents (DESs), have also been successfully employed. researchgate.netresearchgate.net Furthermore, solvent-free approaches, such as mechanosynthesis, offer a cost-effective and environmentally friendly process by performing reactions via mechanical grinding, which can involve a tandem oxidation-chlorination of disulfides followed by amination. rsc.org
Application of Magnetic Nanocatalysts for Enhanced Reusability
A significant advancement in sustainable catalysis is the use of magnetic nanocatalysts, which combine high catalytic efficiency with straightforward recovery and reuse. nih.gov These catalysts typically consist of a magnetic core, such as iron oxide (Fe3O4), coated with a stabilizing layer (e.g., silica) and functionalized with a catalytically active species like a copper complex. nanomaterchem.comjsynthchem.com
Table 2: Reusability of a Magnetic Nanocatalyst (MNPs-MA@Cu) in Sulfonamide Synthesis
| Reaction Cycle | Yield (%) |
|---|---|
| 1st | 95 |
| 2nd | 94 |
| 3rd | 92 |
| 4th | 91 |
| 5th | 90 |
Data showing the catalyst's performance over five consecutive uses. nanomaterchem.com
Microwave-Assisted Synthetic Protocols for Efficiency
Microwave-assisted synthesis has become a widely adopted technique for accelerating organic reactions, including the preparation of sulfonamides. nih.gov Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. organic-chemistry.orgscribd.com
An efficient microwave-assisted protocol allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts. organic-chemistry.orgacs.org This method avoids the isolation of unstable sulfonyl chloride intermediates. The process typically involves a two-step microwave irradiation: first, the activation of the sulfonic acid, followed by the reaction with an amine. organic-chemistry.orgscribd.com This technique demonstrates broad functional group tolerance and is scalable, making it highly relevant for pharmaceutical applications. organic-chemistry.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis
| Reactants | Method | Time | Yield (%) |
|---|---|---|---|
| p-Toluenesulfonic acid + Allylamine | Conventional | 12 h | 70 |
| p-Toluenesulfonic acid + Allylamine | Microwave | 10 min | 95 |
| Benzenesulfonic acid + Benzylamine | Conventional | 12 h | 75 |
| Benzenesulfonic acid + Benzylamine | Microwave | 10 min | 94 |
Data synthesized from a comparative study. organic-chemistry.orgscribd.com
Utilization of Sulfur Dioxide Surrogates (e.g., DABSO, K2S2O5) in Sulfonylation
Due to the hazardous nature of gaseous sulfur dioxide (SO2), stable solid surrogates have been developed to improve safety and handling in sulfonylation reactions. researchgate.net DABCO-bis(sulfur dioxide) (DABSO) is a prominent example of a bench-stable, crystalline solid that serves as a convenient source of SO2. organic-chemistry.orgnih.govrsc.org
DABSO is highly versatile and has been used in various transformations to produce sulfonamides. One common route involves the reaction of DABSO with Grignard or organolithium reagents to form sulfinate intermediates. nih.govnih.gov These sulfinates are then converted in situ to the desired sulfonamides by reacting with an aminating agent. organic-chemistry.org Another powerful application is in Sandmeyer-type reactions, where DABSO is used to convert feedstock anilines into sulfonyl chlorides, which can then be directly reacted with amines to furnish sulfonamides. nih.govorganic-chemistry.org
Potassium metabisulfite (B1197395) (K2S2O5) is another inorganic salt used as an SO2 surrogate, particularly in transformations that proceed through radical processes involving the insertion of sulfur dioxide. researchgate.net
An exploration into the advanced synthetic strategies for producing complex sulfonamide architectures reveals a landscape of sophisticated chemical innovations. This article focuses on the synthetic methodologies applicable to this compound and other structurally related branched sulfonamides, delving into the nuanced approaches required for stereochemical control and the latest techniques for scaffold derivatization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trimethylbutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S/c1-6(7(2,3)4)5-11(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNNDHIMNBMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 2,3,3 Trimethylbutane 1 Sulfonamide
Acid-Base Properties and the Chemistry of Sulfonamide Anions
The sulfonamide group possesses a weakly acidic proton on the nitrogen atom, which can be removed by a base to form a sulfonamide anion. smolecule.comwikipedia.org This deprotonation is a key step in many of its reactions, as the resulting anion is a more potent nucleophile. smolecule.com The acidity of the N-H bond is influenced by the electron-withdrawing nature of the adjacent sulfonyl group. wikipedia.org
The formation of the sulfonamide anion from 2,3,3-trimethylbutane-1-sulfonamide can be achieved by treatment with a suitable base. This anion can then participate in various reactions with electrophiles. smolecule.com
Table 1: Acid-Base Properties of Sulfonamides
| Property | Description | Reference |
| Acidity | The N-H bond of the sulfonamide group is weakly acidic and can be deprotonated by a base. | wikipedia.org |
| Anion Formation | Deprotonation results in the formation of a sulfonamide anion. | smolecule.com |
| Reactivity of Anion | The sulfonamide anion is a nucleophile and can react with various electrophiles. | smolecule.com |
Nucleophilic Substitution Reactions Involving the Sulfonyl and Amine Centers
Nucleophilic substitution reactions can occur at both the sulfur and nitrogen atoms of this compound, depending on the reaction conditions and the nature of the nucleophile. smolecule.com Attack at the electrophilic sulfur atom of the sulfonyl group can lead to the displacement of the amine moiety, although this is generally a less common pathway for sulfonamides themselves. More frequently, the sulfonamide is first converted to a more reactive species like a sulfonyl chloride. smolecule.com
The nitrogen atom, particularly after deprotonation to the anion, can act as a nucleophile, attacking electrophilic centers. smolecule.com The bulky 2,3,3-trimethylbutyl group can sterically hinder reactions at both the sulfonyl and amine centers.
Formation of Reactive Sulfonyl Chloride Intermediates from Sulfonamides
A common transformation of sulfonamides involves their conversion into highly reactive sulfonyl chlorides. smolecule.com This can be achieved by reacting the sulfonamide with reagents such as thionyl chloride. smolecule.com The resulting 2,3,3-trimethylbutane-1-sulfonyl chloride is a versatile intermediate in organic synthesis.
The sulfonyl chloride group is an excellent leaving group, making it susceptible to nucleophilic attack by a wide range of nucleophiles, including amines and alcohols, to form new sulfonamide and sulfonate ester derivatives, respectively. The synthesis of 2,3,3-trimethylbutane-1-sulfonyl chloride can also be accomplished directly by the chlorosulfonation of 2,3,3-trimethylbutane.
Table 2: Synthesis of 2,3,3-Trimethylbutane-1-sulfonyl chloride
| Reactant | Reagent | Product | Reference |
| 2,3,3-trimethylbutane | Chlorosulfonic acid (ClSO₃H) | 2,3,3-Trimethylbutane-1-sulfonyl chloride | |
| This compound | Thionyl chloride (SOCl₂) | 2,3,3-Trimethylbutane-1-sulfonyl chloride | smolecule.com |
Investigations into Alkylation and Acylation Reactions at the Nitrogen Atom
The nitrogen atom of this compound can undergo alkylation and acylation reactions. organic-chemistry.org These reactions typically proceed via the deprotonated sulfonamide anion, which acts as a nucleophile. wikipedia.org A variety of alkylating and acylating agents can be employed, leading to the formation of N-substituted derivatives. organic-chemistry.org
The bulky nature of the 2,3,3-trimethylbutyl group can influence the feasibility and yield of these reactions due to steric hindrance around the nitrogen atom. organic-chemistry.org
Rearrangement Reactions and Fragmentation Pathways of Branched Sulfonamide Structures
The branched structure of this compound can lead to specific rearrangement and fragmentation patterns, particularly under mass spectrometry conditions. researchgate.netnih.govnih.gov Cleavage of the S-N bond is a common fragmentation pathway for sulfonamides, which can occur via heterolytic or homolytic mechanisms. researchgate.net The stability of the resulting carbocation or radical fragments plays a crucial role in determining the fragmentation pattern. libretexts.org
Rearrangement reactions of sulfonamides have been reported, often involving migration of groups to or from the nitrogen or sulfur atoms, and can be influenced by the steric and electronic properties of the substituents. hud.ac.uknih.govresearchgate.netnih.goveurjchem.com While specific rearrangement studies on this compound are not extensively documented, the principles governing the rearrangement of other branched sulfonamides would be applicable. hud.ac.uk
Reaction Kinetics and Thermodynamic Analyses of Key Chemical Transformations
Detailed kinetic and thermodynamic studies on the reactions of this compound are not widely available in the literature. However, general principles of reaction kinetics can be applied to understand its reactivity. For instance, the rates of nucleophilic substitution reactions would be influenced by factors such as the concentration of reactants, temperature, and the choice of solvent. masterorganicchemistry.comchemrxiv.org
Thermodynamic data, such as the enthalpy and entropy of reaction, would provide insights into the feasibility and spontaneity of transformations involving this sulfonamide. researchgate.net Such data can be determined experimentally through calorimetric methods or estimated using computational chemistry approaches.
Advanced Computational and Theoretical Investigations of 2,3,3 Trimethylbutane 1 Sulfonamide
Spectroscopic Property Simulations and Validation
Electronic Absorption (UV-Vis) Spectroscopy Modeling
The electronic absorption spectrum of 2,3,3-Trimethylbutane-1-sulfonamide can be predicted using computational quantum chemistry methods. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective approach for simulating UV-Vis spectra by calculating the excitation energies and oscillator strengths of electronic transitions. bohrium.commdpi.com
For this compound, the primary electronic transitions are expected to be of the n→σ* and σ→σ* types, characteristic of saturated aliphatic compounds containing heteroatoms. The sulfonamide group's non-bonding electrons (n) on the oxygen and nitrogen atoms can be excited to anti-bonding (σ*) orbitals. These transitions typically occur in the far-UV region and result in low-intensity absorption bands. nih.gov
A typical computational workflow would involve:
Geometry Optimization: The molecule's ground-state geometry would first be optimized using a suitable DFT functional, such as B3LYP, with a basis set like 6-311+G(d,p) to accurately represent the electronic structure. nih.govamazonaws.com
Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations are performed to determine the energies of the lowest-lying electronic excited states. bohrium.com
Spectrum Simulation: The calculated excitation energies (which correspond to absorption wavelengths) and their associated oscillator strengths (which correspond to absorption intensities) are then used to generate a theoretical UV-Vis spectrum. researchgate.net
Unlike aromatic sulfonamides, which exhibit strong π→π* transitions in the near-UV region, the absorption profile of this compound is predicted to be less prominent. The bulky 2,3,3-trimethylbutyl group is not a chromophore and its primary influence is through steric and inductive effects on the sulfonamide moiety.
Table 1: Predicted UV-Vis Absorption Maxima for this compound
The following data is illustrative, based on TD-DFT predictions for similar aliphatic sulfonamides, as specific experimental data for this compound is not publicly available.
| Transition Type | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |
| n → σ | ~215 | ~0.01 |
| σ → σ | < 200 | ~0.1 |
Prediction of Physicochemical Parameters from Molecular Structure
Aqueous pKa Prediction and Ionization Behavior
The acidity of the sulfonamide group (–SO₂NH₂) is a critical parameter influencing the ionization state of the molecule in aqueous solution. The pKa of this compound can be accurately predicted using several computational approaches. These methods often involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment. chemrxiv.org
One powerful technique involves establishing linear relationships between calculated quantum chemical properties, such as equilibrium bond lengths, and experimental pKa values for a series of related compounds. nih.govchemrxiv.org For aliphatic sulfonamides like the target compound, the S-N bond length is a key descriptor, as it changes upon ionization.
The general acidity of primary sulfonamides is influenced by the electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting anion. rjb.ro For this compound, the electron-donating nature of the bulky alkyl group is expected to slightly increase the pKa compared to simpler alkyl sulfonamides, making it a weaker acid. Computational models using DFT functionals like B3LYP or M06-2X combined with a continuum solvation model (like PCM or SMD) can provide pKa predictions with high accuracy, often within 0.5 pKa units of experimental values. nih.govrsc.org
Table 2: Predicted Physicochemical and Ionization Properties
This data is illustrative and derived from computational models for structurally related aliphatic sulfonamides.
| Parameter | Predicted Value | Method |
| Aqueous pKa | 10.5 ± 0.5 | Ab initio Bond Length (AIBL) Model nih.govresearchoutreach.org |
| LogP | 1.4 | XLogP3-AA nih.gov |
| Polar Surface Area | 68.5 Ų | Cactvs 3.4.8.18 nih.gov |
Solubility Thermodynamics and Preferential Solvation Phenomena
The solubility of this compound in different solvents is governed by thermodynamic principles, including the enthalpy and entropy of solution. researchgate.net Computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict solubility by calculating the chemical potential of the solute in various solvents. umw.edu.plnih.gov This method relies on the quantum chemical calculation of the molecule's surface polarization charges.
The dissolution process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For this compound, the bulky, nonpolar alkyl group suggests poor solubility in water, while the polar sulfonamide group allows for hydrogen bonding and enhances solubility in polar organic solvents. diva-portal.org
In mixed solvent systems (e.g., water-cosolvent mixtures), the phenomenon of preferential solvation occurs, where the local solvent composition around the solute molecule differs from the bulk composition. mdpi.com The bulky alkyl group would likely be preferentially solvated by the nonpolar component of the mixture, while the sulfonamide head would interact more strongly with the polar component. Thermodynamic models can quantify this behavior by calculating the excess free energy of the solute in the mixture.
Molecular Modeling and Simulation Approaches
Molecular Docking for Ligand-Target Interaction Prediction (e.g., Enzyme Active Sites)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as an enzyme active site. rjb.rodergipark.org.tr For sulfonamides, a common and well-studied target is carbonic anhydrase, although docking could be performed against any protein with a known 3D structure. The goal is to identify plausible binding modes and estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.govjmchemsci.com
A docking study for this compound would involve:
Preparation: Obtaining the 3D structures of the ligand (optimized computationally) and the target protein (from a database like the Protein Data Bank).
Docking Simulation: Using software like AutoDock or Schrödinger's Glide, the ligand is placed into the defined binding site of the receptor, and various conformations and orientations are sampled. dergipark.org.tr
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues are then analyzed. semanticscholar.org
For this compound, the sulfonamide group would be expected to form key hydrogen bonds with active site residues, while the large, branched alkyl tail would likely occupy a hydrophobic pocket. acs.org The extreme steric bulk of the 2,3,3-trimethylbutyl group could significantly influence the binding orientation and affinity compared to less hindered sulfonamides.
Table 3: Illustrative Molecular Docking Results against a Hypothetical Enzyme Target
This data is hypothetical and serves to illustrate the typical output of a molecular docking study.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Carbonic Anhydrase II | -6.8 | His94, His96, Thr199 (H-bonds with SO₂NH₂) |
| Val121, Leu198, Trp209 (Hydrophobic contacts with alkyl group) |
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular Dynamics (MD) simulations provide a detailed view of a molecule's or a molecular complex's behavior over time at an atomic level. nih.gov An MD simulation of this compound, either in solution or bound to a protein, would reveal its conformational dynamics, stability, and intermolecular interactions. mdpi.com
The simulation would solve Newton's equations of motion for the system, using a force field (e.g., AMBER, CHARMM) to describe the forces between atoms. For an isolated molecule in water, MD can explore the rotational barriers around the C-S bond and the conformational preferences of the bulky alkyl group. researchgate.netnih.gov The results can show how the molecule's shape fluctuates and how it interacts with surrounding water molecules.
When simulating a protein-ligand complex, such as the one identified through docking, MD can assess the stability of the binding pose. peerj.com By running the simulation for tens or hundreds of nanoseconds, one can observe if the ligand remains stably bound in the active site or if it shifts or dissociates. Analysis of the simulation trajectory can provide insights into the strength and lifetime of specific hydrogen bonds and the role of water molecules in mediating interactions. mdpi.com
Binding Free Energy Calculations (e.g., MM/GBSA)
Binding free energy calculations are powerful computational methods used to predict the affinity of a ligand for a biological target, such as a protein or enzyme. Among the most widely used approaches are the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods. researchgate.netnih.gov These "end-point" methods calculate the free energy of binding by combining the molecular mechanics energies of the ligand, receptor, and the complex with continuum solvation models. nih.gov
The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the protein-ligand complex and the free energies of the isolated protein and ligand in solution. This can be expressed as:
ΔG_bind = G_complex - (G_protein + G_ligand)
Each free energy term is further broken down into its enthalpic (ΔH) and entropic (-TΔS) components. The enthalpic contribution includes the molecular mechanics energy (E_MM) in the gas phase and the solvation free energy (G_solv). The entropic contribution, which accounts for changes in conformational freedom upon binding, is often estimated through methods like normal-mode analysis, though it is computationally expensive and sometimes omitted for relative binding energy comparisons. rsc.org
The molecular mechanics energy (E_MM) is composed of bonded (bond, angle, and dihedral) and non-bonded (van der Waals and electrostatic) interactions. nih.gov The solvation free energy (G_solv) is the sum of the polar and non-polar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is typically estimated from the solvent-accessible surface area (SASA). researchgate.netnih.gov
For a hypothetical interaction of this compound with a target protein, MM/GBSA calculations could elucidate the key energetic contributions to binding. The bulky 2,3,3-trimethylbutyl group would likely play a significant role in van der Waals interactions within a hydrophobic binding pocket. The sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions.
Table 1: Illustrative MM/GBSA Binding Free Energy Decomposition for this compound with a Hypothetical Target
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -20.8 |
| Polar Solvation Energy (ΔG_GB) | +30.2 |
| Non-Polar Solvation Energy (ΔG_SA) | -4.1 |
| Total Binding Enthalpy (ΔH) | -40.2 |
Note: This table presents hypothetical data for illustrative purposes, based on typical values observed in MM/GBSA studies of sulfonamide inhibitors. The values are not derived from an actual experimental study on this compound.
In this hypothetical example, the van der Waals forces are the primary driving force for binding, suggesting the importance of the branched alkyl chain in fitting into a non-polar pocket of the receptor. researchgate.net The favorable electrostatic interactions are significantly counteracted by the energetic penalty of desolvating the polar sulfonamide group upon binding.
Quantitative Structure-Activity Relationship (QSAR) Studies for Branched Sulfonamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. jbclinpharm.org
A QSAR study on a series of branched sulfonamide derivatives, including this compound, would involve several key steps:
Data Set Selection: A series of structurally related branched sulfonamides with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecular structure and can be categorized as:
Topological descriptors: These describe the atomic connectivity and branching of the molecule. nih.gov
Geometrical descriptors: These are derived from the 3D coordinates of the molecule and include parameters like molecular volume and surface area. nih.gov
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial charges on atoms.
Quantum-chemical descriptors: These are calculated using quantum mechanics and provide information about orbital energies (e.g., HOMO and LUMO), which can relate to chemical reactivity. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and validation techniques to ensure its robustness and reliability.
For a series of branched sulfonamides, a QSAR model could reveal the importance of steric bulk, hydrophobicity, and electronic features for their biological activity. For instance, the model might show that increased branching at a certain position enhances activity, while the presence of electron-withdrawing groups on the sulfonamide nitrogen is detrimental.
Table 2: Representative Descriptors for a QSAR Study of Branched Sulfonamide Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Molecular Volume (ų) | Dipole Moment (Debye) | Biological Activity (-logIC50) |
| This compound | 179.28 | 2.1 | 165.4 | 4.8 | Hypothetical Value |
| Derivative A | 193.31 | 2.5 | 178.2 | 5.1 | Hypothetical Value |
| Derivative B | 207.34 | 2.9 | 191.0 | 4.5 | Hypothetical Value |
| Derivative C | 165.25 | 1.7 | 152.6 | 5.3 | Hypothetical Value |
Note: This table contains hypothetical data for illustrative purposes. LogP (a measure of lipophilicity), molecular volume, and dipole moment are common descriptors in QSAR studies. The biological activity values would be experimentally determined.
A resulting QSAR equation might take the form:
-logIC50 = c0 + c1(LogP) + c2(Molecular Volume) - c3*(Dipole Moment)
This hypothetical equation would suggest that biological activity increases with increasing lipophilicity and molecular volume, but decreases with a larger dipole moment. Such insights are invaluable for the rational design of new, more effective branched sulfonamide derivatives.
Advanced Spectroscopic and Analytical Characterization Techniques for 2,3,3 Trimethylbutane 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise covalent framework of 2,3,3-Trimethylbutane-1-sulfonamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be assembled. researchgate.net
¹H NMR Spectroscopy provides information on the number of different proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the protons of the three methyl groups, the single methine proton, the methylene (B1212753) group adjacent to the sulfonyl moiety, and the amine protons. The integration of these signals corresponds to the number of protons in each environment. docbrown.info The chemical shift of the methylene protons would be significantly downfield due to the electron-withdrawing effect of the sulfonamide group.
¹³C NMR Spectroscopy offers direct insight into the carbon skeleton of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom produces a distinct signal. docbrown.info For this compound, seven distinct carbon signals would be expected, confirming the presence of all carbon atoms in the structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. bhu.ac.in
2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy), is instrumental in establishing connectivity. libretexts.org A COSY spectrum reveals which protons are spin-coupled to each other, typically through two or three bonds. libretexts.orgiranchembook.ir For this compound, cross-peaks would definitively link the methine proton to the adjacent isopropyl methyl protons and the methylene protons, which in turn are adjacent to the sulfonyl group. This provides irrefutable evidence for the specific isomeric structure.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling with |
|---|---|---|---|
| ¹H | 0.9 - 1.1 | Doublet | Methine H |
| ¹H | 0.9 - 1.1 | Singlet | - |
| ¹H | 1.8 - 2.2 | Multiplet | Methyl & Methylene H's |
| ¹H | 3.0 - 3.4 | Doublet | Methine H |
| ¹H | 4.5 - 5.5 | Broad Singlet | - |
| ¹³C | 15 - 25 | - | - |
| ¹³C | 25 - 35 | - | - |
| ¹³C | 35 - 45 | - | - |
Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and structural motifs.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound by probing their characteristic molecular vibrations.
Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonamide group. researchgate.net The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. rsc.orgijltet.org Equally prominent are the asymmetric and symmetric stretching vibrations of the S=O bonds, which produce very strong absorptions around 1350-1310 cm⁻¹ and 1165-1135 cm⁻¹, respectively. rsc.orgijltet.org The spectrum also displays various C-H stretching and bending vibrations from the trimethylbutyl group.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | IR | 3400 - 3200 | Medium-Strong |
| C-H Stretch (Alkyl) | IR, Raman | 2980 - 2850 | Strong |
| S=O Asymmetric Stretch | IR | 1350 - 1310 | Very Strong |
| S=O Symmetric Stretch | IR, Raman | 1165 - 1135 | Very Strong |
| S-N Stretch | IR | 915 - 895 | Medium |
Data compiled from general values for sulfonamides and alkyl groups. rsc.orgijltet.orgrsc.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization. nih.gov
For this compound (C₇H₁₇NO₂S), the nominal molecular weight is 179 g/mol , and its high-resolution exact mass is 179.0980 Da. nih.gov In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 180.1.
Collision-induced dissociation (CID) of the parent ion reveals characteristic fragmentation pathways. A hallmark of sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govmsu.edu Fragmentation of the bulky alkyl group is also expected. The branched structure can lead to the formation of stable carbocations. Key fragments would likely include those resulting from the loss of a tert-butyl group (m/z 57) or an isopropyl group (m/z 43) through alpha-cleavage and rearrangements. msu.edulibretexts.org Analyzing these fragments helps to confirm the connectivity and isomeric identity of the alkyl chain.
Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 180.1 | [M+H]⁺ | Protonated molecular ion |
| 116.1 | [M+H - SO₂]⁺ | Neutral loss of sulfur dioxide |
| 99 | [CH₂(CH₃)₂C-CH(CH₃)-CH₂]⁺ | Cleavage of S-C bond |
| 57 | [(CH₃)₃C]⁺ | α-cleavage leading to tert-butyl cation |
Fragment m/z values are based on common fragmentation patterns for sulfonamides and branched alkanes. nih.govlibretexts.org
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a compound in its solid, crystalline state. libretexts.org This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and its packing arrangement within the crystal lattice. ksu.edu.sa
Although a specific crystal structure for this compound is not publicly available, the application of this technique would yield critical insights. It would definitively resolve the conformation of the sterically hindered 2,3,3-trimethylbutyl group and the geometry around the sulfonyl center. Furthermore, it would elucidate the nature of intermolecular interactions. Sulfonamides frequently form robust hydrogen-bonding networks, where the N-H protons of one molecule act as hydrogen bond donors to the sulfonyl oxygen atoms of a neighboring molecule, often forming dimers or catemeric chains. researchgate.net These interactions govern the crystal packing and influence the material's physical properties. Obtaining a crystal structure is the gold standard for unequivocal structural proof. dgk-home.demdpi.com
Chromatography Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and the monitoring of reaction progress. spectroscopyonline.com
High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing compounds of moderate polarity like sulfonamides. jfda-online.com A typical method would employ a reversed-phase column (e.g., C18) with a gradient elution system, often using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. spectroscopyonline.com The compound would elute at a characteristic retention time, and its purity can be quantified by integrating the peak area, ideally showing a single, sharp peak for a pure sample. HPLC is widely used to monitor the conversion of starting materials to products during synthesis. ecu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is suitable for analytes that are volatile and thermally stable. vup.sk Due to the polarity of the sulfonamide group, derivatization (e.g., silylation) may be necessary to increase volatility and prevent thermal decomposition in the GC inlet. vup.sk Each separated component is then introduced into the mass spectrometer, providing both a retention time and a mass spectrum for definitive identification of the main product and any potential impurities.
Application of Chromatographic Techniques
| Technique | Principle | Application for this compound |
|---|---|---|
| HPLC-UV/DAD | Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | Purity assessment (% area), quantification, monitoring reaction conversion. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Identification of volatile impurities, confirmation of product identity (post-derivatization). |
Elemental Analysis (CHNS) for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula to verify its stoichiometric integrity.
For this compound, with the molecular formula C₇H₁₇NO₂S, the theoretical elemental composition can be precisely calculated. A synthesized sample is considered pure if the experimentally determined percentages match the theoretical values within a narrow margin of error (typically ±0.4%). This analysis provides essential validation of the compound's empirical formula, complementing the structural information obtained from spectroscopic methods.
Theoretical Elemental Composition of C₇H₁₇NO₂S
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 46.89% |
| Hydrogen | H | 1.008 | 17 | 17.136 | 9.56% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.81% |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.85% |
| Sulfur | S | 32.06 | 1 | 32.06 | 17.89% |
| Total | | | | 179.278 | 100.00% |
Note: CHNS analysis directly measures Carbon, Hydrogen, Nitrogen, and Sulfur. Oxygen is typically determined by difference.
Biological Activity Mechanisms and Rational Design of Sulfonamide Derivatives
Structure-Activity Relationship (SAR) Studies for Modulating Bioactivity Profiles
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of sulfonamide derivatives influences their biological activity and for designing more effective drugs. nih.govopenaccesspub.org
For the classic antibacterial sulfonamides, SAR studies have established several key principles:
The Aminobenzenesulfonamide Core : The p-aminobenzenesulfonamide structure is the essential pharmacophore for antibacterial activity, acting as the PABA mimic. openaccesspub.orgtandfonline.com The amino group must be in the para position and should generally be unsubstituted. tandfonline.com
Substitution on the Sulfonamide Nitrogen (N1) : The greatest variation in sulfonamide drugs occurs at the R-group attached to the sulfonamide nitrogen. openaccesspub.org Replacing one of the hydrogen atoms on the sulfonamide nitrogen with a heterocyclic ring was found to significantly enhance antibacterial potency. ajchem-b.com These substitutions modulate the drug's physicochemical properties, such as pKa, solubility, and protein binding, which in turn affect its pharmacokinetics and potency. openaccesspub.orgtandfonline.com
The Sulfonyl Group : The sulfonyl group (SO₂) is critical for the inhibitory activity against folate production. tandfonline.com
In the case of 2,3,3-Trimethylbutane-1-sulfonamide , the N1 position is substituted with a bulky, non-aromatic alkyl group (2,3,3-trimethylbutyl). This differs significantly from traditional sulfa drugs, which typically feature aromatic or heterocyclic rings. This aliphatic substitution would drastically alter its properties, likely making it a poor fit for the DHPS active site compared to PABA-like structures. However, the sulfonamide scaffold is versatile, and such modifications can lead to entirely different biological targets beyond antibacterial activity. openaccesspub.orgsemanticscholar.org For instance, SAR studies have shown that removing the aromatic amine and modifying the N1 substituent can lead to compounds with activities such as anti-inflammatory, anti-cancer, or anti-diabetic effects. openaccesspub.orgresearchgate.net
| Structural Feature | Importance for Antibacterial (Anti-DHPS) Activity | Effect of Modification |
|---|---|---|
| Para-amino group (-NH₂) | Essential, must be unsubstituted. tandfonline.com | Removal or substitution leads to loss of PABA antagonism. openaccesspub.org |
| Aromatic Ring | Acts as a scaffold to position the amino and sulfonamide groups correctly. tandfonline.com | Replacing the benzene (B151609) ring can alter activity; para-substitution is key. tandfonline.com |
| Sulfonamide Nitrogen (N1) Substituent | Modulates physicochemical properties and potency. openaccesspub.org | Heterocyclic substituents often increase potency; aliphatic groups (like in this compound) lead to different activities. openaccesspub.orgajchem-b.com |
| Sulfonyl Group (-SO₂NH-) | Critical for binding to DHPS and inhibiting folate synthesis. tandfonline.com | Modifications generally reduce or eliminate antibacterial action. tandfonline.com |
Investigation of Sulfonamide Interactions with Specific Biological Targets
The sulfonamide scaffold is a "privileged structure" in medicinal chemistry, capable of inhibiting a wide range of enzymes beyond its classical antibacterial target, DHPS.
Dihydropteroate Synthase (DHPS): This is the canonical target for antibacterial sulfonamides. wikipedia.orgnih.gov These drugs compete with PABA for the active site of DHPS, leading to the inhibition of folate biosynthesis in bacteria and some protozoa like Plasmodium falciparum. nih.govpnas.org The development of resistance often involves mutations in the DHPS enzyme that reduce its binding affinity for sulfonamides. nih.govpnas.org Researchers have designed dual inhibitors that target both DHPS and dihydrofolate reductase (DHFR), the next enzyme in the folate pathway, to create a synergistic effect and combat resistance. acs.org
Mitogen-activated Protein Kinase 1 (MAPK1): MAPK1 (also known as ERK2) is a key protein kinase in cellular signaling pathways that regulate cell growth and survival and is often dysregulated in cancers. mdpi.com Certain sulfonamide derivatives have been designed as MAPK1 inhibitors. mdpi.com For example, new indazole-sulfonamide derivatives showed good binding affinity to MAPK1 in molecular docking studies, suggesting their potential as anti-cancer agents. mdpi.com The sulfonamide N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide was identified as a specific inhibitor of MEK1/2, which are kinases that activate MAPK, showing therapeutic potential in certain cancers. nih.gov
Cruzain: Cruzain is the major cysteine protease of the parasite Trypanosoma cruzi, which causes Chagas disease. tandfonline.comtandfonline.com This enzyme is essential for the parasite's survival, making it an attractive drug target. tandfonline.com Several studies have identified sulfonamide derivatives, particularly vinyl sulfonamides, as potent, irreversible inhibitors of cruzain. nih.govnih.govresearchgate.net Computational studies have used molecular docking and dynamics simulations to design novel sulfonamide inhibitors with high affinity for the cruzain active site. tandfonline.comtandfonline.com
| Enzyme Target | Role of Target | Sulfonamide Inhibitor Type | Key Findings & IC₅₀ Values |
|---|---|---|---|
| Dihydropteroate Synthase (DHPS) | Bacterial Folic Acid Synthesis | Classic Arylsulfonamides (e.g., Sulfamethoxazole) | Competitive inhibition of PABA binding; resistance arises from DHPS mutations. nih.govpnas.org Kᵢ values can range from 0.14 µM (sensitive) to 112 µM (highly resistant). pnas.org |
| MAPK1 (ERK2) / MEK1/2 | Cellular Signaling, Proliferation (Cancer) | Indazole-sulfonamides, N-aryl sulfonamides | Novel indazole-sulfonamides show high binding affinity (-8.34 Kcal/mol) in docking studies. mdpi.com MEK inhibitor RDEA119 reduces tumor growth in preclinical models. nih.gov |
| Cruzain | T. cruzi Cysteine Protease (Chagas Disease) | Vinyl sulfonamides, Dichlorothiophene-sulfonamides | Vinyl sulfonamide inhibitors show high inactivation rates (6,480,000 s⁻¹M⁻¹) and are effective in cell culture. nih.gov Designed sulfonamides show lower binding free energy than known inhibitors in simulations. tandfonline.com |
Sulfonamides can act as versatile ligands that coordinate with various metal ions, and the resulting metal complexes often exhibit enhanced biological activity compared to the free sulfonamide drug. mdpi.comclinmedjournals.org The coordination can occur through several atoms, including the nitrogen of the sulfonamide group, the oxygen atoms of the sulfonyl group, or nitrogen atoms within a heterocyclic ring substituent. mdpi.comresearchgate.net
The formation of a metal complex can influence biological mechanisms in several ways:
Altered Mechanism of Action: The biological effectiveness of these metallodrugs is not solely dependent on the release of the ligand or the metal ion but on the properties of the new complex itself, including its size, charge distribution, and redox potential. mdpi.comclinmedjournals.org
Improved Bioactivity: Studies have shown that complexes of sulfonamides with metals like Ruthenium(III), Copper(II), and Zinc(II) demonstrate superior antibacterial and even anticancer properties compared to the free ligands. mdpi.comtandfonline.com For example, Ru(III) complexes with sulfamerazine (B1682647) and sulfathiazole (B1682510) were shown to have better biological properties than the sulfonamides alone. mdpi.com Similarly, certain copper(II)-sulfonamide complexes were more active against S. aureus and E. coli than the free drugs. clinmedjournals.org
While the classical mechanism of antibacterial sulfonamides does not involve direct DNA interaction, certain novel sulfonamide derivatives have been designed to bind to DNA, opening avenues for their use as anticancer agents. rsc.orgresearchgate.net The interaction with DNA can occur through various modes, which are often investigated using spectroscopic techniques, viscosity measurements, and molecular docking. rsc.orgacs.org
Binding Modes: Studies have shown that some sulfonamide derivatives interact with DNA via mixed binding modes, including intercalation (where the molecule inserts itself between the base pairs of the DNA helix) and groove binding (where the molecule fits into the minor or major groove of DNA). rsc.orgresearchgate.net
Structural Basis of Interaction: The ability to bind DNA is highly dependent on the structure of the derivative. For example, modifying flavonoids with sulfonamide groups can create compounds that bind to the minor groove of DNA, stabilized by hydrogen bonds and π-sulfur interactions. acs.orgnih.gov Fused heterocyclic systems attached to a benzenesulfonamide (B165840) core have also been shown to be effective DNA binders. rsc.org
Binding Affinity: The strength of the interaction is quantified by the binding constant (Kb). For example, a series of novel thiazolo-isoxazole sulfonamide derivatives were found to be good DNA binders, with one derivative (YM-1) showing a comparatively higher binding constant. rsc.orgresearchgate.net
| Compound Class | Binding Mode | Binding Constant (Kb) / Key Finding |
|---|---|---|
| Apigenin Sulfonamide Derivatives | Groove Binding acs.orgnih.gov | Kb values in the range of 9.12 x 10⁴ to 2.95 x 10⁵ M⁻¹. acs.org |
| Thiazolo-isoxazole Sulfonamides | Mixed Intercalation and Groove Binding rsc.orgresearchgate.net | Demonstrated good DNA binding profiles in experimental and theoretical studies. rsc.org |
| Sulfonamide-derived Triazoles | DNA Binding nih.gov | Compound 7c was found to bind effectively with DNA, contributing to its antimicrobial mechanism. nih.gov |
Design Principles for Novel Sulfonamide Scaffolds with Tailored Bioactivity
The sulfonamide moiety is a highly versatile scaffold that medicinal chemists continue to exploit for developing novel therapeutic agents with tailored bioactivity. wikipedia.orgnih.gov The design principles are guided by SAR, target structure, and the goal of overcoming challenges like drug resistance.
Key design strategies include:
Hybrid Molecule Design: This approach involves covalently linking the sulfonamide scaffold with another distinct pharmacophore to create a hybrid compound with potentially dual or enhanced activity. tandfonline.com Examples include combining sulfonamides with triazoles, pyrimidines, or fluoroquinolones to generate agents with potent antimicrobial activity against resistant strains. tandfonline.comnih.govmdpi.com
Target-Specific Modifications: By understanding the structure of a biological target, substituents on the sulfonamide scaffold can be rationally designed to maximize binding affinity and selectivity. For instance, to inhibit enzymes like MAPK1 or cruzain, the PABA-mimicking part of the molecule is replaced with structures optimized for the target's active site. mdpi.comtandfonline.com This has led to sulfonamide-based inhibitors for cancer and Chagas disease. tandfonline.comresearchgate.net
Bioisosteric Replacement and Scaffolding: The sulfonamide group itself can be used as a bioisostere for other functional groups, like carboxylic acids, to improve metabolic stability and cell permeability. Combining the sulfonate ester group with a pyrimidine (B1678525) scaffold is a strategy used to discover new compounds with potential antibacterial and insecticidal activity. mdpi.com
Metal Complexation: As discussed previously, coordinating sulfonamide ligands with metal ions is a deliberate design strategy to enhance biological activity. mdpi.com The choice of metal ion and the coordination geometry can be tailored to improve properties like cell uptake and potency. mdpi.comclinmedjournals.org
Overcoming Resistance: A major driver in designing new sulfonamides is to combat microbial resistance. This can be achieved by creating inhibitors that bind more tightly to mutated enzymes or by designing dual-action compounds that inhibit two different targets in the same pathway, such as DHPS and DHFR. nih.govacs.org
These principles highlight a shift from the traditional view of sulfonamides as solely antibacterial agents to their current status as a privileged scaffold for developing a diverse range of therapeutic agents. researchgate.netacs.org
Emerging Research Directions and Future Perspectives for 2,3,3 Trimethylbutane 1 Sulfonamide
Exploration of Novel and Sustainable Synthetic Pathways and Green Chemistry Innovations
The synthesis of sulfonamides, a class to which 2,3,3-Trimethylbutane-1-sulfonamide belongs, is undergoing a green revolution. Traditional methods often rely on harsh reagents and generate significant waste. researchgate.netresearchgate.net Modern research focuses on developing environmentally benign processes that are both efficient and sustainable.
Key green chemistry innovations applicable to sulfonamide synthesis include:
Aqueous Synthesis: A facile method for creating sulfonamides uses equimolar amounts of amino compounds and arylsulfonyl chlorides in water, eliminating the need for organic bases and simplifying product isolation to simple filtration. rsc.org
Catalyst-Free and Metal-Free Reactions: New protocols are being established that avoid heavy metal catalysts. One such method involves a three-component reaction of sodium metabisulfite (B1197395), sodium azide, and aryldiazonium, which proceeds without a metal catalyst. rsc.org
Use of Green Solvents: Deep Eutectic Solvents (DES) are being used as non-toxic, recyclable reaction media for copper-catalyzed sulfonamide synthesis, avoiding volatile organic compounds (VOCs). ua.es
One-Pot Synthesis: Streamlining synthesis into a single step reduces waste and improves efficiency. Oxidative coupling of thiols and amines is an emerging one-pot strategy for producing sulfonamides. rsc.org Another one-pot method uses an iron- and copper-catalyzed aryl C-H amidation process. thieme.de
These sustainable approaches, summarized in the table below, represent promising pathways for the future production of this compound and its derivatives.
| Synthesis Approach | Traditional Method | Green Chemistry Innovation | Key Advantages |
| Solvent | Organic solvents (e.g., Pyridine) | Water, Deep Eutectic Solvents (DES) rsc.orgua.es | Reduced toxicity, lower environmental impact, easier product isolation. |
| Catalyst | Often requires metal catalysts | Metal-free or earth-abundant metal catalysts (e.g., Cu, Fe) rsc.orgthieme.de | Lower cost, reduced metallic waste, avoids toxic heavy metals. |
| Reagents | Use of pre-functionalized and often toxic reagents like sulfonyl chlorides. thieme.de | Use of safer, readily available starting materials like thiols, amines, and SO2 surrogates (DABSO). rsc.orgthieme-connect.com | Improved safety profile, higher atom economy. |
| Process | Multi-step procedures | One-pot synthesis, microwave-assisted reactions. researchgate.netrsc.org | Increased efficiency, reduced energy consumption, less waste generation. |
Development of Advanced Computational Models for Predictive Chemistry and Molecular Design
Computational chemistry is a powerful tool for accelerating research and development, and its application to sulfonamides is a burgeoning field. Advanced models can predict the properties and behavior of molecules like this compound, guiding the design of new derivatives with desired functions.
Key computational techniques and their applications include:
Molecular Docking: This method predicts how a molecule binds to a biological target, such as a protein's active site. It has been used to design novel sulfonamide derivatives as potential inhibitors for targets like the main protease of SARS-CoV-2 and the EGFR kinase in cancer. semanticscholar.orgscirp.org The binding energy and interaction modes can be calculated to identify promising candidates for synthesis. scirp.org
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability and flexibility of a ligand-protein complex. semanticscholar.org This helps confirm the stability of interactions predicted by molecular docking. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. For sulfonamides, these models can help predict properties like lipophilicity, which is crucial for drug development. mdpi.com
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules. This can elucidate chemical reactivity and intermolecular interactions, aiding in the design of novel compounds. researchgate.netrsc.org
These computational approaches allow researchers to screen virtual libraries of compounds and prioritize the most promising ones for laboratory synthesis, saving significant time and resources. researchgate.net
| Computational Method | Application for Sulfonamide Derivatives | Predicted Properties/Outcomes | Example Research Area |
| Molecular Docking | Predicts binding orientation and affinity of a ligand to a receptor. scirp.org | Binding energy, protein-ligand interactions, potential as an inhibitor. semanticscholar.org | Anti-viral (COVID-19), Anti-cancer (EGFR inhibitors). semanticscholar.orgscirp.org |
| Molecular Dynamics (MD) | Simulates the movement of the ligand-receptor complex over time. semanticscholar.org | Stability of binding, conformational changes, interaction profiles. researchgate.net | Anti-parasitic (Chagas disease). researchgate.net |
| QSAR | Correlates chemical structure with biological activity or physical properties. mdpi.com | Lipophilicity, toxicity, therapeutic activity. mdpi.com | Anticancer drug development. mdpi.com |
| DFT | Calculates the electronic structure of a molecule. researchgate.net | Chemical reactivity, kinetic stability, molecular electrostatic potential. semanticscholar.orgresearchgate.net | Design of novel fluorophores, anti-viral agents. semanticscholar.orgresearchgate.net |
Role as a Privileged Structure in Organic Synthesis and Material Science
The sulfonamide functional group is recognized as a "privileged structure" in medicinal chemistry. thieme.deresearchgate.net This term describes a molecular framework that can provide ligands for a diverse range of biological targets. researchgate.netnih.gov This versatility makes the sulfonamide scaffold, and by extension this compound, a valuable starting point for drug discovery.
The sulfonamide moiety is a bioisosteric replacement for amide or carboxylic acid groups, found in a wide array of approved drugs. thieme.deresearchgate.net Cyclic sulfonamides, known as sultams, are also considered privileged structures and are investigated for a range of therapeutic actions, including as anticancer and anti-inflammatory agents. researchgate.netnih.gov The ability of the two sulfonyl oxygens to act as effective hydrogen bond acceptors is a key feature of their biological activity. nih.gov
While the role of sulfonamides in material science is less explored than in medicine, their structural features suggest potential applications. The strong polarity and hydrogen bonding capabilities of the sulfonamide group could be exploited in the design of functional polymers, self-assembling materials, and organic electronic components.
Potential in Catalytic Applications (e.g., as Ligands in Chiral Catalysis)
An exciting area of research is the use of chiral sulfonamides as ligands in asymmetric catalysis. researchtrends.net In this role, the sulfonamide is part of a metal complex that catalyzes a chemical reaction, directing the formation of one enantiomer (a specific 3D arrangement of a molecule) over the other. This is critically important in the pharmaceutical industry, where often only one enantiomer of a drug is effective.
Sulfonamide-based ligands have been successfully employed in a variety of catalytic asymmetric reactions:
Addition of organozinc reagents to aldehydes. researchtrends.net
Asymmetric transfer hydrogenation of ketones. researchtrends.net
Cr-mediated asymmetric allylation. nih.govacs.org
Radical oxytrifluoromethylation of alkenes. sustech.edu.cn
The development of bifunctional sulfonamide organocatalysts, which possess both acidic and basic sites, has further expanded their utility. researchgate.net The unique electronic and steric properties of this compound, particularly its bulky trimethylbutyl group, could be harnessed to create novel ligands for highly selective catalytic processes.
| Asymmetric Reaction Type | Role of Sulfonamide Ligand | Metal Catalyst Often Used | Outcome |
| Alkylation of Aldehydes | Forms a chiral complex to guide the addition of alkyl groups. researchtrends.net | Titanium (Ti) researchtrends.net | Synthesis of chiral secondary alcohols. researchtrends.net |
| Transfer Hydrogenation | Creates a chiral environment for the reduction of ketones. researchtrends.net | Ruthenium (Ru) | Production of enantiomerically pure alcohols. |
| Allylation | Controls stereochemistry in the addition of allyl groups to aldehydes. nih.govacs.org | Chromium (Cr) nih.govacs.org | Formation of chiral homoallylic alcohols. acs.org |
| Oxytrifluoromethylation | Acts as a hybrid ligand to control stereochemistry in radical reactions. sustech.edu.cn | Copper (Cu) sustech.edu.cn | Creation of CF3-containing molecules with tertiary stereocenters. sustech.edu.cn |
Integration with Fragment-Based Drug Discovery and Chemoinformatics Approaches
Fragment-Based Drug Discovery (FBDD) is a modern strategy for identifying lead compounds in drug development. youtube.comopenaccessjournals.com Instead of screening large, complex molecules, FBDD uses small, low-molecular-weight compounds called "fragments" (typically <300 Da) that bind weakly to a biological target. youtube.comopenaccessjournals.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules. dovepress.comnih.gov
The sulfonamide moiety is a valuable component in FBDD for several reasons:
It is a known zinc-binding group, making it useful for targeting metalloenzymes like carbonic anhydrases. nih.gov
It can serve as a starting fragment which can be elaborated or linked with other fragments to improve potency and selectivity. nih.govnih.gov
The structural diversity of sulfonamides allows for the creation of extensive fragment libraries. nih.gov
A molecule like this compound could serve as a fragment itself or be deconstructed into smaller fragments for screening campaigns. Chemoinformatics plays a crucial role in this process by managing large datasets, performing virtual screening of fragment libraries, and analyzing structure-activity relationships to guide the optimization process from a low-affinity fragment to a high-potency lead compound. dovepress.comrsc.org
Q & A
Q. What are the standard synthetic routes for 2,3,3-Trimethylbutane-1-sulfonamide, and what reaction conditions are critical for successful synthesis?
- Methodological Answer : The synthesis typically begins with the chlorosulfonation of 2,3,3-trimethylbutane using chlorosulfonic acid (ClSO₃H) under controlled temperature (0–5°C) and inert atmosphere to produce 2,3,3-Trimethylbutane-1-sulfonyl chloride . Subsequent reaction with ammonia or primary/secondary amines in anhydrous solvents (e.g., THF or DCM) yields the sulfonamide. Key conditions include:
- Strict moisture control to avoid hydrolysis of the sulfonyl chloride intermediate.
- Stoichiometric excess of amine (1.2–1.5 equiv) to drive the reaction to completion.
- Reaction monitoring via TLC or HPLC to confirm conversion.
Table 1 : Synthetic Pathway Overview
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | ClSO₃H, 0–5°C, 2h | Sulfonyl chloride |
| 2 | NH₃ (g), THF, 24h | Sulfonamide |
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., methyl groups at C2/C3) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm.
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.2 for C₇H₁₇NO₂S).
- Infrared Spectroscopy (IR) : Detection of sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Enzyme Inhibition Studies : Acts as a probe for sulfonamide-targeting enzymes (e.g., carbonic anhydrase) via competitive binding assays .
- Drug Intermediate Synthesis : Used to prepare analogs with modified pharmacokinetic properties (e.g., increased solubility via sulfonamide functionalization) .
- Structure-Activity Relationship (SAR) : Systematic variation of methyl groups to assess steric effects on biological activity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to enhance yield and purity?
- Methodological Answer :
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide formation .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to improve amine reactivity.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 1h vs. 24h) .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb HCl generated during the reaction .
Table 2 : Optimization Parameters and Outcomes
| Parameter | Baseline | Optimized | Yield Improvement |
|---|---|---|---|
| Solvent | THF | DMF | 15% |
| Catalyst | None | ZnCl₂ | 20% |
Q. What strategies are effective in resolving contradictions in biological activity data for sulfonamide derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate variables .
- Structural Analog Analysis : Compare activity of 2,3,3-trimethylbutane derivatives with simpler analogs (e.g., 3,3-dimethyl variants) to identify critical substituents .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and reconcile discrepancies between in vitro and in silico results .
Q. How can computational modeling be integrated into the study of this compound's interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate sulfonamide-enzyme complexes (e.g., carbonic anhydrase II) to assess binding stability over 100-ns trajectories .
- Quantum Mechanical (QM) Calculations : Analyze electronic properties (e.g., charge distribution on sulfonamide S and O) to predict reactivity .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between methyl-substituted analogs .
Key Challenges and Future Directions
- Limitations :
- Future Research :
- Develop fluorinated derivatives to enhance metabolic stability .
- Explore biocatalytic routes for greener synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
